molecular formula C18H17N5O4 B2568462 (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid CAS No. 949329-10-6

(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid

Cat. No. B2568462
CAS RN: 949329-10-6
M. Wt: 367.365
InChI Key: ZQZRVBIFQQSRSB-UHFFFAOYSA-N
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Description

(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
BenchChem offers high-quality (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

A significant aspect of the scientific research on similar compounds involves the development of synthesis methodologies. For example, Karskela & Lönnberg (2006) developed a solid-phase synthesis method for N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, showcasing a library synthesis approach that includes immobilization, quantitative conversion, reductive amination followed by N-alkylation or N-acylation, and acidolytic cleavage (Karskela & Lönnberg, 2006).

Multi-Component Synthesis

The multi-component synthesis of complex molecules is a key area of interest. For instance, the work by Sonyanaik et al. (2018) discusses the use of acetic acid functionalized poly(4-vinylpyridinium) bromide as a catalyst for the construction of 2,4,5-trisubstituted imidazole derivatives through a three-component condensation process. This method is highlighted for its "green" attributes, including cost-effectiveness, simple procedure, low energy consumption, no organic solvents, safe operation, clean reaction profile, high yields, and recyclability of the catalyst (Sonyanaik et al., 2018).

Catalysis and Reactions

The role of catalysts in facilitating chemical reactions is another area of exploration. Davoodnia et al. (2010) utilized a Brønsted acidic ionic liquid for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the catalyst's efficiency and reusability under solvent-free conditions (Davoodnia et al., 2010).

Luminescence Sensing

Research also extends into the luminescence sensing capabilities of related compounds. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives, positioning these complexes as potential fluorescence sensors (Shi et al., 2015).

properties

IUPAC Name

2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-11-8-22-14-15(19-17(22)21(11)10-13(24)25)20(2)18(27)23(16(14)26)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRVBIFQQSRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid

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